molecular formula C27H21ClN4O2 B4699956 6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4699956
M. Wt: 468.9 g/mol
InChI Key: PWYKLJOZEBTIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a cyanide group

Preparation Methods

The synthesis of 6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, hydrazines, and malononitrile under specific reaction conditions. The reaction is often catalyzed by bases such as piperidine or triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-amino-3-(4-chlorophenyl)-4-[3-[(2-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2/c1-16-5-2-3-6-19(16)15-33-21-8-4-7-18(13-21)23-22(14-29)26(30)34-27-24(23)25(31-32-27)17-9-11-20(28)12-10-17/h2-13,23H,15,30H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYKLJOZEBTIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-3-(4-CHLOROPHENYL)-4-{3-[(2-METHYLBENZYL)OXY]PHENYL}-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.